2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine
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Overview
Description
2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a naphthalene ring substituted with a pentyloxy group and an imidazo[4,5-B]pyridine moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or proteins, leading to modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine can be compared with other similar compounds, such as:
N-(naphthalen-1-yl)-1-pentyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: Another synthetic cannabinoid receptor agonist with a similar naphthalene structure.
Imidazo[4,5-c]pyridine derivatives: These compounds share the imidazopyridine core and have been studied for their biological activities.
Properties
CAS No. |
89574-64-1 |
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Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(3-pentoxynaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C21H21N3O/c1-2-3-6-12-25-19-14-16-9-5-4-8-15(16)13-17(19)20-23-18-10-7-11-22-21(18)24-20/h4-5,7-11,13-14H,2-3,6,12H2,1H3,(H,22,23,24) |
InChI Key |
ASFUTSKLWVENEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC2=CC=CC=C2C=C1C3=NC4=C(N3)C=CC=N4 |
Origin of Product |
United States |
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